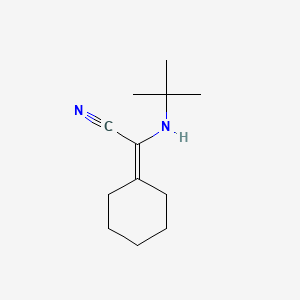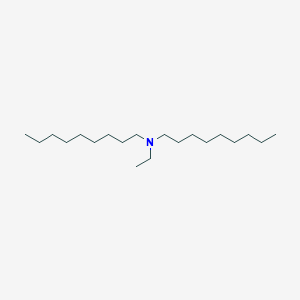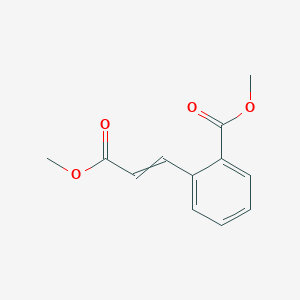
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two trifluoromethyl groups and two carboxamide groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the regioselective metalation of 1,3-Bis(trifluoromethyl)benzene followed by subsequent carboxylation to yield the desired product . The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and carbon dioxide as the carboxylating agent.
Industrial Production Methods
Industrial production methods for 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Trifluoromethylbenzoic acids.
Reduction: Trifluoromethylbenzylamines.
Substitution: Halogenated trifluoromethylbenzene derivatives.
Applications De Recherche Scientifique
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The carboxamide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: A related compound with two trifluoromethyl groups but lacking the carboxamide groups.
2,6-Bis(trifluoromethyl)benzoic acid: Contains carboxylic acid groups instead of carboxamide groups.
4’-Nitro-3’-(trifluoromethyl)acetanilide: Contains a nitro group and an acetanilide moiety in addition to the trifluoromethyl group.
Uniqueness
3,6-Bis(trifluoromethyl)benzene-1,2-dicarboxamide is unique due to the presence of both trifluoromethyl and carboxamide groups on the benzene ring
Propriétés
Numéro CAS |
64219-33-6 |
|---|---|
Formule moléculaire |
C10H6F6N2O2 |
Poids moléculaire |
300.16 g/mol |
Nom IUPAC |
3,6-bis(trifluoromethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)3-1-2-4(10(14,15)16)6(8(18)20)5(3)7(17)19/h1-2H,(H2,17,19)(H2,18,20) |
Clé InChI |
GECQCTMLRDRCBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


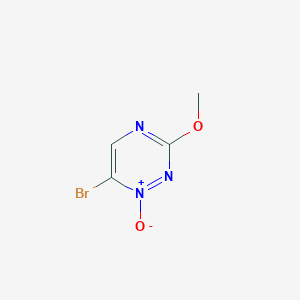
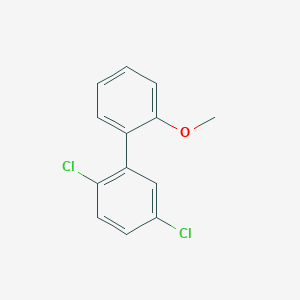
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)

![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)

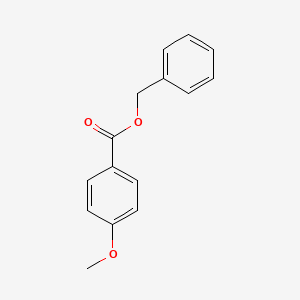
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
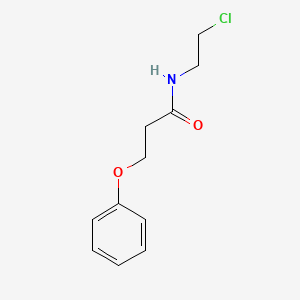
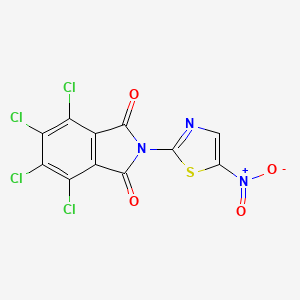
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
